3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.379 g/mol. This compound is characterized by its benzamide structure, which is substituted with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone ring attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolidinones.
Scientific Research Applications
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide: Similar structure with a methyl group instead of a hydrogen atom on the benzamide nitrogen.
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)ethylbenzamide: Similar structure with an ethyl group instead of a hydrogen atom on the benzamide nitrogen.
Uniqueness
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both dimethoxy groups and a pyrrolidinone ring. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-13(10-17(16)25-2)19(23)20-14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJSOLKHCBKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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